2-(3,4-二甲基苯氧基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

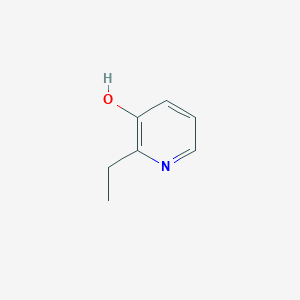

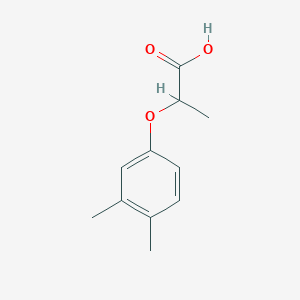

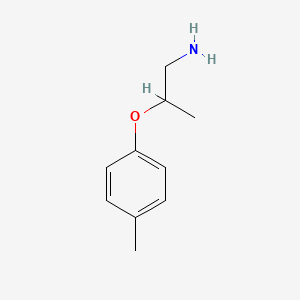

2-(3,4-Dimethylphenoxy)propanoic acid is a chemical compound that is related to various research areas, including asymmetric synthesis, beta-blocker development, and glycoside synthesis. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs are extensively explored. These studies provide insights into the synthesis, molecular structure, and potential applications of compounds with a similar phenylpropanoic acid backbone.

Synthesis Analysis

The synthesis of related compounds involves several key strategies. For instance, the preparation of optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, which shares a similar dimethoxyphenyl group, is achieved through a Pictet-Spengler ring closure of an amino acid derivative without significant racemization . Additionally, the synthesis of beta-glucosides and alpha-mannosides using esters with a benzyloxyphenylpropanoate structure demonstrates the utility of neighboring group participation in glycoside synthesis . Furthermore, the development of cardioselective beta-blockers involves the synthesis of aryloxypropanols with a dimethoxyphenethyl group, indicating the relevance of the dimethoxyphenyl motif in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the structure of a cyano-containing dye derived from a dimethylaminophenyl group is elucidated using 1H NMR, 13C NMR, and FTIR spectroscopy . Additionally, the crystal structure of 2-(4-chlorophenoxy)propionic acid, which is structurally similar to the compound of interest, reveals an antiplanar conformation of the carboxylic acid group and specific hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of related compounds is explored in several contexts. Acid treatment of lignin-derived diols leads to the formation of diarylpropanones, showcasing the acid-catalyzed transformations of phenolic compounds . Moreover, the synthesis of dimethytin(IV) complexes with propanoate ligands and their stability across different temperatures is investigated through variable temperature NMR studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through various analytical methods. A reverse phase HPLC method is developed for the separation of stereoisomers of a methylsulfonylphenyl-containing propanoic acid, highlighting the importance of chromatographic techniques in analyzing such compounds . The electronic properties of the synthesized dye are analyzed by UV-visible absorption spectroscopy, and its thermal stability is assessed using TG-DTA .

科学研究应用

苯并呋喃(2,3-c)吡唑-3(1H)-酮的合成

2-(2,4-二甲基苯氧基)丙酸已被用于合成新的苯并呋喃(2,3-c)吡唑-3(1H)-酮。这些化合物是通过一系列涉及多磷酸环化和与取代肼的亲核酰化的反应制得的,表明在有机合成和药物研究中具有潜在应用 (Hogale、Shirke 和 Kharade,1995)。

光学纯异喹啉羧酸的制备

光学纯形式的 (S)-二甲氧基-1,2,3,4-四氢-3-异喹啉羧酸已使用 (S)-2-氨基-3-(3,4-二甲基苯基)丙酸盐酸盐制备。该研究展示了其在不对称氢化研究中的应用,揭示了其在立体化学和对映选择性合成领域的重要性 (O'reilly、Derwin 和 Lin,1990)。

用于对映分离的手性固定相

由 D-酒石酸合成的 (2S,3S)-2,3-双(3,5-二甲基苯甲酰氧基)-3-(苄氧羰基)丙酸已用于开发用于对映分离的手性固定相 (CSP)。这突出了其在色谱法中的应用,特别是在手性化合物分离中的应用 (Chen 等人,2011)。

水溶性热敏树脂合成

2-(3,4-二甲基苯氧基)丙酸的衍生物 3-(二甲氨基)丙酸被合成并用于制造水溶性热敏树脂。这展示了其在材料科学中的潜力,特别是在涉及热激光成像的应用中 (An、Yu、Pu 和 Li,2015)。

有机化学中的邻位官能化

N,N-二甲基苯甲胺的邻位官能化衍生物,包括 3-(2'-甲苯基)丙酸及其衍生物,已合成。这展示了 2-(3,4-二甲基苯氧基)丙酸在高级有机合成技术中的应用,突出了其在创建复杂分子方面的多功能性 (Cai 等人,2007)。

三唑的抗氧化性能

源自 2-(3,4-二甲基苯氧基)丙酸的新型 (2,4-和 3,4-二甲氧基苯基)-1,2,4-三唑的制备和抗氧化活性的研究证明了其在新型抗氧化剂开发中的潜力 (Dovbnya 等人,2022)。

CuII-除草剂配合物的生物活性

2-(2,4-二甲基苯氧基)丙酸已被用于研究与生长素除草剂的铜配合物,探索其在增强抗菌效率中的作用。这项研究表明了其在农业和微生物研究中的应用 (Psomas 等人,1998)。

异羟肟酸保护基

在 5,5-二甲基-1,4,2-二恶唑的合成中,2-(3,4-二甲基苯氧基)丙酸衍生物作为异羟肟酸保护基发挥作用。这突出了其在有机合成中保护基策略中的应用 (Couturier 等人,2002)。

醇的胺化

相关化合物 1-(2,6-二甲基苯氧基)-2-丙醇 1 已用于醇胺化反应的研究。这指出了其在催化和反应机理研究中的作用 (Kaniewska 等人,1988)。

作用机制

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it may interact with proteins or enzymes, altering their function or activity

Biochemical Pathways

Given its use in proteomics research , it is plausible that this compound may influence protein-related pathways. More detailed studies are required to identify the specific pathways affected.

Result of Action

属性

IUPAC Name |

2-(3,4-dimethylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOGKMYERRPYJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397459 |

Source

|

| Record name | 2-(3,4-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylphenoxy)propanoic acid | |

CAS RN |

25141-00-8 |

Source

|

| Record name | 2-(3,4-Dimethylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25141-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)